molecular formula C6H5ClOS B6282914 2-chloro-5-sulfanylphenol CAS No. 170587-58-3

2-chloro-5-sulfanylphenol

Cat. No.: B6282914
CAS No.: 170587-58-3
M. Wt: 160.6
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Description

2-Chloro-5-sulfanylphenol is a chlorophenol derivative featuring a chlorine substituent at the 2-position and a sulfanyl (-SH) group at the 5-position of the phenolic ring. Chlorophenols, as a class, are widely utilized in industrial applications such as preservatives, intermediates in chemical synthesis, and biocides . However, their environmental persistence and toxicity necessitate stringent regulatory compliance, including adherence to ZDHC MRSL limits and the procurement of Safety Data Sheets (SDS) that meet GHS standards .

Properties

CAS No.

170587-58-3

Molecular Formula

C6H5ClOS

Molecular Weight

160.6

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-sulfanylphenol can be achieved through several methods. One common approach involves the chlorination of 5-sulfanylphenol using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as column chromatography or crystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form thiophenol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-sulfanylphenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular functions. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following comparison focuses on 2-chloro-5-sulfanylphenol and two sulfonyl chloride derivatives with analogous substitution patterns, as detailed in the provided evidence. Key differences in molecular structure, functional groups, and inferred properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula (Hill Notation) Molecular Weight Functional Groups Key Features
This compound C₆H₅ClOS 160.62 (calc.) -Cl, -SH, -OH Nucleophilic -SH; phenolic acidity
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride C₇H₆Cl₂O₄S₂ 289.16 -Cl, -SO₂CH₃, -SO₂Cl Electrophilic sulfonyl chloride
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride C₇H₃Cl₂F₃O₂S 279.06 -Cl, -CF₃, -SO₂Cl Electron-withdrawing -CF₃ group

Key Observations:

Functional Group Reactivity: The sulfanyl (-SH) group in this compound confers nucleophilic character, making it prone to oxidation (e.g., forming disulfides) and participation in thiol-ene reactions. In contrast, the sulfonyl chloride (-SO₂Cl) groups in the compared compounds are highly electrophilic, enabling their use as acylating or sulfonating agents in synthetic chemistry . The phenolic -OH group in this compound enhances solubility in polar solvents, whereas the sulfonyl chlorides exhibit lower polarity due to their electron-withdrawing substituents.

Substituent Effects: The trifluoromethyl (-CF₃) group in 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride significantly increases electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride moiety compared to the methylsulfonyl (-SO₂CH₃) variant . In this compound, the -SH group may act as a hydrogen bond donor, influencing its intermolecular interactions and stability under environmental conditions.

Compliance with ZDHC MRSL guidelines and the use of safer alternatives are strongly advised . Sulfonyl chlorides, such as those listed in Table 1, require rigorous handling protocols (e.g., moisture-free storage) due to their reactivity and corrosivity .

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